Cas no 704-23-4 (5-fluoro-N,N-dimethylpyridine-3-carboxamide)

5-fluoro-N,N-dimethylpyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
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- 5-fluoro-N,N-dimethylpyridine-3-carboxamide
- AKOS039111500
- 704-23-4
- F6572-0933
- 3-Pyridinecarboxamide, 5-fluoro-N,N-dimethyl-
- 5-fluoro-N,N-dimethylnicotinamide
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- インチ: 1S/C8H9FN2O/c1-11(2)8(12)6-3-7(9)5-10-4-6/h3-5H,1-2H3
- InChIKey: NUFLAVCKVQEWAD-UHFFFAOYSA-N
- SMILES: FC1=CN=CC(=C1)C(N(C)C)=O
計算された属性
- 精确分子量: 168.06989108g/mol
- 同位素质量: 168.06989108g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 172
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.4
- トポロジー分子極性表面積: 33.2Ų
5-fluoro-N,N-dimethylpyridine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6572-0933-10μmol |
5-fluoro-N,N-dimethylpyridine-3-carboxamide |
704-23-4 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6572-0933-25mg |
5-fluoro-N,N-dimethylpyridine-3-carboxamide |
704-23-4 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6572-0933-3mg |
5-fluoro-N,N-dimethylpyridine-3-carboxamide |
704-23-4 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6572-0933-1mg |
5-fluoro-N,N-dimethylpyridine-3-carboxamide |
704-23-4 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6572-0933-50mg |
5-fluoro-N,N-dimethylpyridine-3-carboxamide |
704-23-4 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6572-0933-75mg |
5-fluoro-N,N-dimethylpyridine-3-carboxamide |
704-23-4 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6572-0933-2μmol |
5-fluoro-N,N-dimethylpyridine-3-carboxamide |
704-23-4 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6572-0933-30mg |
5-fluoro-N,N-dimethylpyridine-3-carboxamide |
704-23-4 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6572-0933-20mg |
5-fluoro-N,N-dimethylpyridine-3-carboxamide |
704-23-4 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6572-0933-2mg |
5-fluoro-N,N-dimethylpyridine-3-carboxamide |
704-23-4 | 2mg |
$59.0 | 2023-09-08 |
5-fluoro-N,N-dimethylpyridine-3-carboxamide 関連文献
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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6. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
5-fluoro-N,N-dimethylpyridine-3-carboxamideに関する追加情報
5-Fluoro-N,N-Dimethylpyridine-3-Carboxamide (CAS No. 704-23-4): A Comprehensive Overview
The compound 5-fluoro-N,N-dimethylpyridine-3-carboxamide, identified by the CAS registry number 704-23-4, is a synthetic organic compound with significant applications in various industries. This compound is characterized by its pyridine ring structure, which serves as a versatile scaffold for numerous chemical modifications. The presence of a fluorine atom at the 5-position and an N,N-dimethylamino group at the 3-position introduces unique electronic and steric properties, making it a valuable intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 5-fluoro-N,N-dimethylpyridine-3-carboxamide through various routes. One notable approach involves the nucleophilic substitution of a suitable precursor, such as 5-fluoropyridine-3-carboxylic acid, with dimethylamine under specific reaction conditions. This method has been optimized to achieve high yields and purity, ensuring its suitability for large-scale production. The compound's stability under standard storage conditions further enhances its appeal for industrial applications.
In terms of physical properties, 5-fluoro-N,N-dimethylpyridine-3-carboxamide exhibits a melting point of approximately 110°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility profile makes it ideal for use in solution-based reactions, particularly in the pharmaceutical industry where precise control over reaction conditions is crucial. The compound's ability to act as both an electrophilic and nucleophilic agent depending on the reaction context underscores its versatility in organic synthesis.
The biological activity of 5-fluoro-N,N-dimethylpyridine-3-carboxamide has been extensively studied in recent years. Research indicates that this compound exhibits moderate inhibitory effects on certain enzymes associated with inflammatory pathways, making it a potential candidate for anti-inflammatory drug development. Additionally, its role as an intermediate in the synthesis of herbicides has been explored, with studies demonstrating its efficacy in controlling the growth of specific agricultural pests without adverse effects on non-target organisms.
From an environmental perspective, the ecological impact of 5-fluoro-N,N-dimethylpyridine-3-carboxamide has been carefully evaluated. Experimental data suggest that it undergoes rapid biodegradation under aerobic conditions, minimizing its persistence in aquatic and terrestrial ecosystems. This characteristic aligns with current regulatory requirements for sustainable chemical use and contributes to its favorable environmental profile.
In conclusion, 5-fluoro-N,N-dimethylpyridine-3-carboxamide (CAS No. 704-23-4) stands out as a multifaceted compound with diverse applications across various industries. Its unique structural features, combined with recent advancements in synthetic methodologies and biological studies, position it as a key player in modern chemical research and development.
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